15-LOX-IN-1

Description

Properties

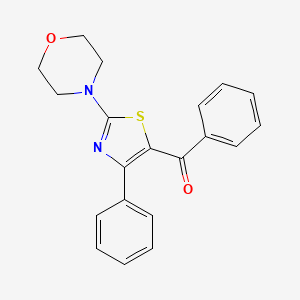

Molecular Formula |

C20H18N2O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C20H18N2O2S/c23-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)21-20(25-19)22-11-13-24-14-12-22/h1-10H,11-14H2 |

InChI Key |

LHLMRDAASBJJEP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of 15-Lipoxygenase-1 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, plays a complex and often contradictory role in the pathogenesis of inflammatory diseases. Its functions are highly context-dependent, varying with the specific disease model, the cellular environment, and the substrate availability. This technical guide provides an in-depth analysis of the function of 15-LOX-1 in key inflammatory disease models, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in this field.

Core Functions and Dichotomous Nature of 15-LOX-1

15-LOX-1 primarily metabolizes arachidonic acid (AA) and linoleic acid (LA). In humans, the ortholog ALOX15 predominantly produces 15-hydroxyeicosatetraenoic acid (15-HETE) from AA, with smaller amounts of 12-HETE.[1][2] The mouse ortholog, 12/15-LOX, in contrast, primarily generates 12-HETE.[2] These metabolites can have both pro- and anti-inflammatory effects.

The enzyme's dual nature stems from its ability to produce both pro-inflammatory mediators and precursors for specialized pro-resolving mediators (SPMs), such as lipoxins, resolvins, protectins, and maresins, which are crucial for the active resolution of inflammation.[3][4][5][6] This balance between pro-inflammatory and pro-resolving pathways is a critical determinant of disease outcomes.

15-LOX-1 in Key Inflammatory Disease Models

Atherosclerosis

In the context of atherosclerosis, 15-LOX-1 has been implicated in the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques.[5][7][8] The enzyme is expressed in macrophage-rich areas of atherosclerotic lesions, where it colocalizes with oxidized LDL.[5]

Quantitative Data: 15-LOX-1 in Atherosclerosis Models

| Experimental Model | Key Findings | Quantitative Results | Reference |

| LDL receptor-deficient mice with 15-LOX-1 overexpression | Accelerated early atherosclerosis | Atherosclerotic lesion size at 3 weeks: 107,000 µm² (transgenic) vs. 28,000 µm² (control), P<0.001. At 6 weeks: 121,000 µm² vs. 87,000 µm², P<0.05. | [9] |

Asthma and Allergic Inflammation

In type 2-high (T2-high) asthma, IL-4 and IL-13 drive the expression of 15-LOX-1 in airway epithelial cells.[10][11] Its products are abundant in the biological fluids of patients with asthma.[10] While some of its metabolites, like eoxins, are pro-inflammatory, 15-LOX-1 also contributes to the production of the pro-resolving mediator lipoxin A4.[10] Studies in mouse models of fungal-associated allergic asthma have shown that 12/15-LOX deficiency leads to reduced airway hyperresponsiveness and lung inflammation.[12]

Inflammatory Bowel Disease (IBD)

In models of colonic inflammation and tumorigenesis, 15-LOX-1 appears to have a protective role. Transgenic expression of human 15-LOX-1 in the gut of mice suppresses inflammation and tumorigenesis by inhibiting TNF-α and NF-κB signaling.[3][13][14]

Quantitative Data: 15-LOX-1 in a Colonic Inflammation Model

| Experimental Model | Key Findings | Quantitative Results | Reference |

| Villin-15-LOX-1 transgenic mice | Reduced NF-κB activation in colonic epithelial cells | Mean reduction in NF-κB p50 DNA-binding activity (LPS/TNF-α stimulated): 58% in homozygotes (P<0.001) and 50% in heterozygotes (P<0.001) compared to wild-type. | [13][14] |

| Mean reduction in NF-κB p65 DNA-binding activity (LPS/TNF-α stimulated): 50% in homozygotes (P<0.001) compared to wild-type. | [13][14] |

Rheumatoid Arthritis

In rheumatoid arthritis (RA), 15-LOX-1 expression is significantly higher in the synovium of RA patients compared to osteoarthritis patients.[15][16][17] The enzyme and its products are implicated in promoting inflammation, increasing the expression of TNF-α, and inducing chondrocyte apoptosis.[15] However, some of its products can also have anti-inflammatory effects by reducing the levels of the pro-inflammatory leukotriene B4.[16] In adjuvant-induced arthritis in mice, 15-LOX knockout was associated with markedly inhibited arthritis and reduced expression of matrix metalloproteinase-2 (MMP-2).[18]

Signaling Pathways Involving 15-LOX-1

A central aspect of 15-LOX-1's function in inflammation is its interaction with the NF-κB signaling pathway and its role in the biosynthesis of specialized pro-resolving mediators.

15-LOX-1 and NF-κB Signaling

In certain contexts, particularly in intestinal inflammation, 15-LOX-1 acts as a negative regulator of the NF-κB pathway.[3][13][14] Transgenic expression of 15-LOX-1 has been shown to reduce the activation of NF-κB and the expression of its downstream targets.[13][14]

Caption: 15-LOX-1-mediated inhibition of the NF-κB signaling pathway.

Biosynthesis of Pro-Resolving Lipoxins

15-LOX-1 is a key enzyme in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that actively dampen inflammation and promote tissue repair.[4] This process often involves transcellular biosynthesis, where an intermediate produced by one cell type is converted to the final active product by a neighboring cell.

Caption: Transcellular biosynthesis of Lipoxin A4 via the 15-LOX-1 pathway.

Experimental Protocols

15-LOX-1 Activity Assay

A common method to determine 15-LOX-1 activity is a spectrophotometric assay that measures the formation of conjugated dienes from a fatty acid substrate.

Principle: 15-LOX-1 catalyzes the insertion of molecular oxygen into a polyunsaturated fatty acid like linoleic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

15-Lipoxygenase enzyme (e.g., from soybeans, which is commercially available and shows good correlation with the mammalian enzyme)[19]

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Substrate Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.[19]

-

Enzyme Preparation: Dissolve the 15-LOX enzyme in cold borate buffer to a suitable concentration (e.g., to achieve an absorbance change of approximately 0.4 AU/min). Keep the enzyme solution on ice.[19]

-

Assay Mixture: In a quartz cuvette, mix the enzyme solution with borate buffer. For inhibitor studies, pre-incubate the enzyme with the inhibitor (dissolved in DMSO) for 5 minutes. A control cuvette should contain DMSO without the inhibitor.

-

Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution to the cuvette.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C.[19]

-

Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Caption: Workflow for a 15-LOX-1 spectrophotometric activity assay.

Conclusion

15-LOX-1 presents a challenging yet promising target for therapeutic intervention in inflammatory diseases. Its dual role in promoting both inflammation and its resolution necessitates a nuanced approach to drug development. A thorough understanding of its function in specific disease contexts, its signaling pathways, and the development of selective inhibitors are crucial for harnessing its therapeutic potential. This guide provides a foundational resource for researchers to navigate the complexities of 15-LOX-1 biology and to advance the development of novel anti-inflammatory therapies.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 7. Is there a role for 15-lipoxygenase in atherogenesis? [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenases and atherosclerosis: protection versus pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Hematopoietic 12/15-lipoxygenase activity negatively contributes to fungal-associated allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Gut-Targeted 15-LOX-1 Transgene Expression on Colonic Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpccr.eu [jpccr.eu]

- 16. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Involvement of 15-lipoxygenase in the inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dual Role of ALOX15 in Oncology: A Technical Guide to its Expression, Regulation, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the arachidonate 15-lipoxygenase (ALOX15) gene's complex role in cancer. This whitepaper details the expression, regulation, and signaling pathways of ALOX15 in cancer cells, providing a critical resource for the development of novel cancer therapies.

The guide meticulously summarizes the current scientific literature, presenting quantitative data on ALOX15 expression in various cancers, detailed experimental protocols for its study, and visual representations of its intricate signaling networks. A key finding highlighted is the general downregulation of ALOX15 expression across a wide spectrum of human cancers, suggesting its potential as a tumor suppressor.

Quantitative Expression Analysis of ALOX15 in Cancer Tissues

A consistent theme emerging from numerous studies is the diminished expression of ALOX15 in cancerous tissues compared to their normal counterparts. This phenomenon has been observed in a variety of malignancies, including colorectal, lung, breast, esophageal, endometrial, urinary bladder, and pancreatic cancers.[1] The loss of ALOX15 expression often begins in the early stages of tumorigenesis, at the premalignant adenoma phase in colorectal cancer, for instance.[1]

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Colorectal Cancer | Decreased | [1][2][3] |

| Lung Cancer | Decreased | [1] |

| Breast Cancer | Decreased | [1] |

| Esophageal Cancer | Decreased | [1] |

| Endometrial Cancer | Decreased | [1] |

| Urinary Bladder Cancer | Decreased | [1] |

| Pancreatic Cancer | Decreased | [1] |

Regulatory Mechanisms Governing ALOX15 Expression

The expression of the ALOX15 gene is tightly controlled by a network of transcription factors and signaling molecules. A notable finding is the role of the transcription factor SPI1 in modulating ALOX15 expression. A specific polymorphism (c.-292C>T) in the ALOX15 promoter creates a binding site for SPI1, leading to increased gene transcription in macrophages.[4] Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are also known to induce ALOX15 expression.

ALOX15-Mediated Signaling Pathways in Cancer

ALOX15 and its metabolic products, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE) and 15-S-hydroxyeicosatetraenoic acid (15-S-HETE), play a crucial role in several signaling pathways that are often dysregulated in cancer.[5] A primary mechanism of ALOX15's tumor-suppressive function is its ability to inhibit pro-inflammatory and pro-tumorigenic signaling cascades.

ALOX15 has been shown to suppress the TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways, all of which are major drivers of chronic inflammation and cancer progression, particularly in colitis-associated colorectal cancer.[1][6] The re-expression of ALOX15 in colon cancer cells has been demonstrated to inhibit cell growth both in vitro and in vivo.[1] Furthermore, the metabolic products of ALOX15 can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory and anti-tumorigenic properties.[5]

References

- 1. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Functional polymorphism in ALOX15 results in increased allele-specific transcription in macrophages through binding of the transcription factor SPI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenases at the Intersection of Infection and Carcinogenesis [mdpi.com]

- 6. ALOX15 as a suppressor of inflammation and cancer: Lost in the link - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 15-Lipoxygenase-1 in Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Central to these inflammatory cascades is the arachidonic acid metabolic pathway, where the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice, plays a pivotal role. This technical guide provides an in-depth exploration of 15-LOX-1's function in neuroinflammatory pathways, its implications for disease progression, and its potential as a therapeutic target. We will delve into the core mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Introduction to 15-Lipoxygenase-1 and Neuroinflammation

15-Lipoxygenase-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, most notably arachidonic acid (AA), to produce bioactive lipid mediators.[1] In the central nervous system (CNS), 15-LOX-1 is expressed in various cell types, including neurons, microglia, and oligodendrocytes.[2][3] Its expression and activity are significantly upregulated under pathological conditions, contributing to a pro-inflammatory environment.[3][4][5]

Neuroinflammation is characterized by the activation of glial cells (microglia and astrocytes), the production of inflammatory cytokines and chemokines, and the infiltration of peripheral immune cells into the CNS. While a controlled inflammatory response is essential for tissue repair, chronic and uncontrolled neuroinflammation leads to neuronal damage and death, exacerbating the progression of neurodegenerative diseases.[6]

The 15-LOX-1 Signaling Pathway in Neuroinflammation

The pro-inflammatory effects of 15-LOX-1 are primarily mediated through the generation of its downstream metabolites, 12- and 15-hydroxyeicosatetraenoic acids (12-HETE and 15-HETE).[3] These lipid mediators can initiate and amplify inflammatory responses through several mechanisms:

-

Oxidative Stress: The enzymatic activity of 15-LOX-1 generates reactive oxygen species (ROS) and lipid peroxides, contributing to oxidative stress, a major driver of neuronal damage.[4][7] 15-LOX-1 can directly oxidize lipids within cellular membranes, leading to membrane dysfunction and cell death.[1]

-

Glial Cell Activation: 15-LOX-1 and its products can activate microglia and astrocytes, the resident immune cells of the CNS.[2][8] Activated glia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), further propagating the inflammatory cascade.[9][10]

-

Inflammasome Activation: Recent evidence suggests a link between 15-LOX-1 and the activation of the NLRP3 and NLRP1 inflammasomes, multiprotein complexes that play a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and release of IL-1β.[11][12]

Quantitative Data on 15-LOX-1 in Neuroinflammatory Conditions

Numerous studies have quantified the expression and activity of 15-LOX-1 and its metabolites in the context of neurodegenerative diseases, providing strong evidence for its involvement.

Table 1: 15-LOX-1 and Metabolite Levels in Alzheimer's Disease Brains

| Analyte | Brain Region | Alzheimer's Disease | Control | Fold Change | Reference |

| 12/15-LOX Protein | Frontal Cortex | Increased | Normal | ~1.8 | [4][5] |

| 12/15-LOX Protein | Temporal Cortex | Increased | Normal | ~1.6 | [4][5] |

| 12(S)-HETE | Frontal Cortex | 180 ± 20 pg/mg tissue | 117 ± 15 pg/mg tissue | ~1.5 | [4] |

| 12(S)-HETE | Temporal Cortex | 174 ± 20 pg/mg tissue | 106 ± 16 pg/mg tissue | ~1.6 | [4] |

| 15(S)-HETE | CSF | Increased | Normal | Significant Increase | [13] |

| 12(S)-HETE | CSF | Increased | Normal | Significant Increase | [13] |

Table 2: Effect of 15-LOX-1 Inhibition on Infarct Volume in a Mouse Model of Ischemic Stroke

| 15-LOX-1 Inhibitor | Time Post-Ischemia | Infarct Volume (Vehicle) | Infarct Volume (Inhibitor) | % Reduction | Reference |

| ML351 | 6 hours | 77.8 ± 10.1 mm³ | 38.0 ± 5.2 mm³ | 51.2% | [14] |

| ML351 | 24 hours | 68.4 ± 8.9 mm³ | 37.0 ± 4.8 mm³ | 46.0% | [14] |

| ML351 | 72 hours | 74.2 ± 9.6 mm³ | 46.0 ± 6.0 mm³ | 38.0% | [14] |

| LOXBlock-1 | 24 hours | ~50 mm³ | ~25 mm³ | ~50% | [15] |

Table 3: Modulation of Cytokine Levels by a 15-LOX-1 Inhibitor in a Mouse Stroke Model

| Cytokine | Time Post-Ischemia | Vehicle Control | ML351 Treatment | Change | Reference |

| IL-1β | 24 hours | Increased | Significantly Decreased | Decrease | [12][14] |

| IL-6 | 24 hours | Increased | Significantly Decreased | Decrease | [12][14] |

| TNF-α | 24 hours | Increased | Significantly Decreased | Decrease | [12][14] |

| IL-10 | 24 hours | Increased | Further Increased | Increase | [12][14] |

| TGF-β | 72 hours | Increased | Further Increased | Increase | [12][14] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of 15-LOX-1 in neuroinflammation.

Spectrophotometric Assay for 15-Lipoxygenase-1 Activity

This assay measures the enzymatic activity of 15-LOX-1 by detecting the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.[16][17]

Materials:

-

15-Lipoxygenase enzyme (from soybean or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Ethanol

-

Dimethyl sulfoxide (DMSO) for inhibitors

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer with a small amount of ethanol).

-

Prepare the enzyme solution in cold borate buffer. The final concentration should be determined empirically to give a linear rate of reaction.

-

For inhibitor studies, dissolve the test compound in DMSO.

-

Set up the reaction mixture in a quartz cuvette:

-

Blank: Buffer and DMSO.

-

Control: Buffer, DMSO, and enzyme solution.

-

Inhibitor: Buffer, inhibitor solution in DMSO, and enzyme solution.

-

-

Pre-incubate the enzyme with or without the inhibitor for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction (change in absorbance per minute) and determine the percent inhibition.

Malondialdehyde (MDA) Assay for Lipid Peroxidation in Brain Tissue

The MDA assay is a common method to measure lipid peroxidation by quantifying malondialdehyde, a reactive aldehyde that is a byproduct of lipid peroxidation.[2][18][19]

Materials:

-

Brain tissue homogenate (in cold buffer, e.g., PBS)

-

Thiobarbituric acid (TBA) reagent

-

Acid reagent (e.g., trichloroacetic acid or phosphoric acid)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize brain tissue in cold buffer and centrifuge to obtain the supernatant.

-

To a microcentrifuge tube, add the sample or MDA standard, acid reagent, and TBA reagent. Add BHT to prevent artefactual lipid peroxidation.

-

Vortex the mixture vigorously.

-

Incubate at high temperature (e.g., 60-95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance at the appropriate wavelength (typically around 532 nm).

-

Calculate the MDA concentration in the samples based on the standard curve.

ELISA for Inflammatory Cytokines in Brain Tissue

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of specific proteins, such as cytokines, in biological samples.[1][10][20][21][22]

Materials:

-

Brain tissue lysate

-

Commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

-

Microplate reader

Procedure:

-

Homogenize brain tissue in a lysis buffer containing protease inhibitors and centrifuge to collect the supernatant.

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the brain tissue lysates and standards to the wells and incubating.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Immunofluorescence Staining for 15-LOX-1 in Brain Tissue

Immunofluorescence allows for the visualization and localization of 15-LOX-1 protein within specific cell types in brain tissue sections.[11][23][24][25][26]

Materials:

-

Paraffin-embedded or frozen brain tissue sections

-

Primary antibody against 15-LOX-1

-

Fluorophore-conjugated secondary antibody

-

Blocking solution (e.g., normal serum with Triton X-100)

-

Antigen retrieval buffer (for paraffin sections)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to water.

-

Antigen Retrieval (for paraffin sections): Heat the slides in an antigen retrieval buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic epitopes.

-

Permeabilization and Blocking: Incubate the sections in a blocking solution to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against 15-LOX-1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the sections with a fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the slides with an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Therapeutic Implications and Future Directions

The compelling evidence implicating 15-LOX-1 in the pathophysiology of neuroinflammatory and neurodegenerative diseases has positioned it as a promising therapeutic target.[7][15][22][27] The development of potent and selective 15-LOX-1 inhibitors has shown neuroprotective effects in various preclinical models.[7][14][15][28]

Key therapeutic strategies include:

-

Small Molecule Inhibitors: The development of specific inhibitors that can cross the blood-brain barrier is a primary focus.[7][28]

-

Genetic Knockdown/Knockout: Studies using genetically modified animals lacking 15-LOX-1 have provided crucial insights into its role in disease and have shown protective phenotypes.[4]

Future research should focus on:

-

Elucidating the precise downstream signaling pathways of 15-LOX-1 metabolites in different CNS cell types.

-

Conducting clinical trials to evaluate the safety and efficacy of 15-LOX-1 inhibitors in patients with neurodegenerative diseases.

-

Identifying biomarkers associated with 15-LOX-1 activity to aid in patient stratification and monitoring treatment response.

Conclusion

15-Lipoxygenase-1 is a key player in the complex network of neuroinflammatory pathways. Its upregulation and subsequent production of pro-inflammatory lipid mediators contribute significantly to the cycle of oxidative stress, glial activation, and neuronal damage that underlies many devastating neurodegenerative diseases. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 15-LOX-1 and to advance the development of novel therapeutic interventions targeting this critical enzyme.

References

- 1. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12/15-lipoxygenase is increased in Alzheimer's disease: possible involvement in brain oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting resolution of neuroinflammation after ischemic stroke with a lipoxin A4 analog: Protective mechanisms and long‐term effects on neurological recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ijcmas.com [ijcmas.com]

- 9. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Elevation of 12/15 lipoxygenase products in AD and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of 12/15-lipoxygenase as therapeutic strategy to treat stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipoxygenase activity determination [protocols.io]

- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Enzyme-linked immunosorbent assay (ELISA) for inflammatory cytokines [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 24. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 25. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 15-Lipoxygenase-1: Substrates, Products, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a critical player in the metabolism of polyunsaturated fatty acids (PUFAs). It catalyzes the introduction of molecular oxygen into substrates like linoleic acid and arachidonic acid, generating a cascade of bioactive lipid mediators. These products, notably 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), are pivotal signaling molecules. They are implicated in a wide array of physiological and pathophysiological processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a comprehensive overview of 15-LOX-1 substrates and products, their roles in cellular signaling, detailed quantitative data, and key experimental protocols for their study.

15-LOX-1: Core Enzymatic Function

15-LOX-1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific oxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. In humans, this enzyme is expressed in cells such as reticulocytes, eosinophils, macrophages, and airway epithelial cells. Its activity is a key determinant in the balance between pro-inflammatory and anti-inflammatory signaling pathways.

Substrates and Products of 15-LOX-1

The primary substrates for human 15-LOX-1 are the essential fatty acids, linoleic acid (LA) and arachidonic acid (AA). The enzyme exhibits a preference for linoleic acid over arachidonic acid.[1] The enzymatic reaction involves the abstraction of a hydrogen atom and the insertion of dioxygen, leading to the formation of a hydroperoxy fatty acid, which is then rapidly reduced to its corresponding hydroxy fatty acid.

Table 1: Key Substrates and Primary Products of Human 15-LOX-1

| Substrate | Primary Product | Abbreviation |

| Linoleic Acid (LA) | 13(S)-Hydroxyoctadecadienoic acid | 13(S)-HODE |

| Arachidonic Acid (AA) | 15(S)-Hydroxyeicosatetraenoic acid | 15(S)-HETE |

| Arachidonic Acid (AA) | 12(S)-Hydroxyeicosatetraenoic acid | 12(S)-HETE |

Note: While 15(S)-HETE is the major product from arachidonic acid, 15-LOX-1 also produces smaller amounts of 12(S)-HETE.[2]

These primary products can be further metabolized to a variety of other bioactive lipids, including the anti-inflammatory lipoxins and pro-inflammatory eoxins.

Quantitative and Kinetic Data

The enzymatic efficiency of 15-LOX-1 is described by its kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values can vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters of Human 15-LOX-1

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Arachidonic Acid | ~1.9 | ~0.6 | [1] |

| Linoleic Acid | ~20 | Not Reported | [3] |

Note: Kinetic parameters for lipoxygenases can be highly dependent on assay conditions, such as the presence of detergents and membrane vesicles.

Table 3: Representative Concentrations of 15-LOX-1 Products in Human Cells

| Cell Type | Stimulus | Product | Concentration | Reference |

| Human Bronchial Epithelial Cells | Arachidonic Acid (30 µM) | 15-HETE | 258 ± 76 ng / 10⁶ cells | [4] |

| Human Airway Epithelial Cells | IL-13 + LA/AA | 15-HETE | 8.7 ± 1.6 ng / million cells | [5] |

| Human Airway Epithelial Cells | IL-13 + LA/AA | 13-HODE | 9.8 ± 2.3 ng / million cells | [5] |

Cellular Signaling Pathways of 15-LOX-1 Products

The products of 15-LOX-1, particularly 13(S)-HODE and 15(S)-HETE, function as signaling molecules that modulate a variety of cellular pathways, often with opposing effects depending on the cellular context.

Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Activation

Both 13-HODE and 15-HETE are known ligands for PPAR-γ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPAR-γ by these lipids can lead to the regulation of target genes involved in macrophage differentiation and lipid uptake, which is particularly relevant in the context of atherosclerosis.[6]

Modulation of NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation. 15-LOX-1 and its products can exert both pro- and anti-inflammatory effects by modulating NF-κB activity. In some contexts, 15-LOX-1 expression can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.

Experimental Protocols

Studying the activity and signaling of 15-LOX-1 requires a variety of biochemical and cell-based assays.

15-LOX-1 Enzyme Activity Assay (Spectrophotometric)

This protocol is a common method for measuring the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene in the product.

Principle: 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which contains a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

Purified 15-LOX-1 enzyme or cell/tissue lysate containing 15-LOX-1

-

Borate buffer (0.2 M, pH 9.0)

-

Linoleic acid substrate solution (e.g., 250 µM in borate buffer)

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to read absorbance at 234 nm and maintain the temperature at 25°C.

-

Prepare a blank by adding the appropriate buffer and any solvent used for inhibitors (e.g., DMSO) to a cuvette.

-

In a separate cuvette, add the enzyme solution to the borate buffer.

-

To initiate the reaction, add the linoleic acid substrate solution to the cuvette containing the enzyme and mix immediately.

-

Record the increase in absorbance at 234 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for 13-HPODE at 234 nm is approximately 25,000 M⁻¹cm⁻¹.

Quantification of 13-HODE and 15-HETE by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of 15-LOX-1 products in biological samples.

Principle: The lipid metabolites are extracted from the sample, separated by high-performance liquid chromatography (HPLC), and then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

Materials:

-

Cell culture supernatant or cell/tissue lysate

-

Internal standards (e.g., deuterated 13-HODE-d4, 15-HETE-d8)

-

Solvents for extraction (e.g., methanol, hexane, isopropanol, acetic acid)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To a known volume of sample (e.g., 1 mL of cell culture media), add a known amount of the internal standards.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the lipids.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up MRM transitions for each analyte and internal standard (e.g., for 15-HETE, parent ion m/z 319.2 -> product ion m/z 219.0).

-

Quantify the analytes by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.

-

Western Blotting for 15-LOX-1 Protein Expression

Principle: This technique is used to detect and quantify the amount of 15-LOX-1 protein in a sample.

Procedure:

-

Cell Lysis: Prepare total cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a known amount of total protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-LOX-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

RT-qPCR for ALOX15 Gene Expression

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of ALOX15 mRNA in a sample, providing an indication of gene expression levels.

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for the human ALOX15 gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor the amplification of the target gene in real-time.

-

Data Analysis: Normalize the expression of ALOX15 to a reference (housekeeping) gene (e.g., GAPDH, ACTB) and calculate the relative expression using the ΔΔCt method.

Human ALOX15 Primer Sequences:

Conclusion

15-LOX-1 is a multifaceted enzyme whose products are integral to a complex network of cellular signaling. The balance of its substrates and the subsequent metabolism of its products can significantly influence cellular fate and function, with profound implications for health and disease. Understanding the intricacies of 15-LOX-1 biology is crucial for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and other pathologies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the roles of this important enzyme and its bioactive lipid mediators.

References

- 1. ALOX15 - Wikipedia [en.wikipedia.org]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preferential Generation of 15-HETE-PE Induced by IL-13 Regulates Goblet Cell Differentiation in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

The Dual Role of 15-Lipoxygenase-1: A Key Regulator in Colitis and Colorectal Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, has emerged as a critical player in the complex interplay between intestinal inflammation and colorectal cancer. Predominantly recognized for its tumor-suppressive functions, 15-LOX-1 and its primary metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), are integral to the resolution of inflammation and the induction of apoptosis in cancer cells. This guide provides a comprehensive overview of the role of 15-LOX-1, detailing its expression patterns in colitis and colorectal cancer, its intricate signaling pathways, and standardized protocols for its investigation. The presented data and methodologies aim to equip researchers and drug development professionals with the essential knowledge to explore 15-LOX-1 as a potential therapeutic target.

Introduction: The Inflammatory-Carcinogenic Axis and the Role of 15-LOX-1

Chronic inflammation is a well-established driver of carcinogenesis, particularly in the colon, where conditions like ulcerative colitis significantly elevate the risk of developing colorectal cancer.[1][2] Central to the molecular mechanisms governing this transition is the balance between pro-inflammatory and anti-inflammatory signaling pathways. 15-Lipoxygenase-1 (15-LOX-1) is an enzyme that plays a crucial role in producing lipid mediators that help resolve inflammation.[3]

This enzyme primarily metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a molecule with potent anti-inflammatory and pro-apoptotic properties.[4] In the context of colitis, 15-LOX-1 contributes to the resolution of acute inflammation, thereby mitigating the chronic inflammatory state that predisposes to cancer.[2][3] In colorectal cancer, the expression of 15-LOX-1 is frequently downregulated, a change that is associated with tumor progression and a poorer prognosis.[5] The restoration of 15-LOX-1 expression or the administration of its metabolite, 13(S)-HODE, has been shown to inhibit cancer cell growth and induce apoptosis.[4] This technical guide will delve into the multifaceted role of 15-LOX-1, providing a detailed examination of its function, regulation, and the experimental approaches used to study it.

Data Presentation: Quantitative Expression of 15-LOX-1

The expression of 15-LOX-1 is significantly altered in both colitis and colorectal cancer. The following tables summarize the quantitative data on 15-LOX-1 mRNA and protein expression from various studies, providing a clear comparison between normal, inflamed, and cancerous tissues.

Table 1: 15-LOX-1 mRNA Expression in Human Colorectal Tissues

| Tissue Type | Relative mRNA Expression Level (Normalized to Control) | Key Findings | Reference |

| Normal Colonic Mucosa | Baseline | Constitutive expression in healthy tissue. | [6] |

| Colorectal Tumor | Significantly Lower | Downregulation of 15-LOX-1 mRNA is a common feature in colorectal cancer. | [6] |

| Colorectal Adenomas (FAP patients) | Significantly Lower | Loss of 15-LOX-1 expression is an early event in tumorigenesis. | [7] |

Table 2: 15-LOX-1 Protein Expression in Human Colorectal Tissues

| Tissue Type | Method of Detection | Relative Protein Expression | Key Findings | Reference |

| Normal Colonic Epithelium | Immunohistochemistry, Western Blot | High | Strong expression in the cytoplasm of epithelial cells. | [8][9] |

| Colorectal Tumor Tissue | Immunohistochemistry, Western Blot | Significantly Lower in most tumors | 15-Lox-1 expression was found to be significantly higher in most tumor tissues compared to adjacent normal tissue in one study, while other studies report downregulation. This discrepancy may be due to the stage of cancer or the specific tumor microenvironment. | [8][9] |

| Paired Normal vs. Tumor Tissue (21 pairs) | Immunoblot Analysis | Higher in 14 of 18 positive tumors | A study of 21 matched pairs showed that while 18 pairs expressed 15-Lox-1, 14 of these had higher expression in the tumor tissue. | [9] |

Signaling Pathways of 15-LOX-1

15-LOX-1 exerts its biological effects through a complex network of signaling pathways. Its tumor-suppressive and anti-inflammatory functions are primarily mediated through the regulation of key transcription factors and inflammatory cytokines.

The 15-LOX-1/PPARγ/p53 Axis

A critical mechanism by which 15-LOX-1 inhibits tumorigenesis is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the tumor suppressor protein p53. The 15-LOX-1 metabolite, 13(S)-HODE, is a natural ligand for PPARγ. Activation of PPARγ leads to the induction of apoptosis and inhibition of cell proliferation. Furthermore, 15-LOX-1 can induce the phosphorylation of p53, a key event in its activation, independent of its enzymatic activity.[10][11] Activated p53 then transcriptionally activates target genes involved in cell cycle arrest and apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Expression of 15-lipoxygenase-1 in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emulatebio.com [emulatebio.com]

- 4. 15-LOX-1: a novel molecular target of nonsteroidal anti-inflammatory drug-induced apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gene-quantification.de [gene-quantification.de]

- 7. utupub.fi [utupub.fi]

- 8. protocols.io [protocols.io]

- 9. Lipoxygenase activity determination [protocols.io]

- 10. Immunohistochemistry Procedure [sigmaaldrich.com]

- 11. konkooran.ir [konkooran.ir]

The Janus Face of Inflammation: A Technical Guide to the Dual Pro- and Anti-inflammatory Roles of 15-Lipoxygenase-1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the paradoxical nature of 15-lipoxygenase-1 (15-LOX-1), an enzyme that functions as both a promoter and a suppressor of inflammatory processes. We delve into its core mechanisms, signaling pathways, and the experimental methodologies used to elucidate its functions, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Enigma of 15-LOX-1

15-Lipoxygenase-1 (15-LOX-1), a member of the lipoxygenase family of non-heme iron-containing enzymes, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1][2][3] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the production of a diverse array of bioactive lipid mediators.[4] These metabolites, including hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) like lipoxins, resolvins, protectins, and maresins, are central to the regulation of inflammation and immunity.[1][5][6]

The expression and activity of 15-LOX-1 are tightly regulated and can be induced by various stimuli, including the T-helper type 2 (Th2) cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in human macrophages.[6][7][8] While extensively studied, 15-LOX-1 presents a therapeutic conundrum due to its dual capacity to both drive and resolve inflammation, a dichotomy that is highly context- and cell-type-dependent.[5][6] This guide aims to dissect these opposing roles to provide a clearer understanding for future research and therapeutic development.

The Pro-inflammatory Arm of 15-LOX-1

In certain pathological contexts, 15-LOX-1 and its metabolites can exacerbate inflammatory responses. This pro-inflammatory activity is implicated in conditions such as asthma, atherosclerosis, and certain cancers.

The primary arachidonic acid metabolite, 15-hydroxyeicosatetraenoic acid (15-HETE), can act as a chemoattractant for eosinophils, promoting their recruitment to sites of inflammation, a hallmark of allergic asthma.[5] Furthermore, 15-HETE can promote pulmonary artery inflammation by activating the NF-κB pathway, creating a positive feedback loop that increases the expression of 15-LOX enzymes.[2] In asthma, IL-4 and IL-13 induce 15-LOX-1 expression, which in turn leads to the production of pro-inflammatory mediators like 5-oxo-15(S)-HETE and eoxin C4.[9][10]

In the vasculature, 15-LOX-1 contributes to endothelial dysfunction and the pathogenesis of atherosclerosis.[11] The enzyme is involved in the oxidation of low-density lipoproteins (LDLs) within macrophages, a critical step in the formation of foam cells and atherosclerotic plaques.[2] The 15-LOX-1 metabolite 13-hydroxyoctadecadienoic acid (13-HODE) can also exert pro-inflammatory effects via transcription factors like NF-κB.[11] Overexpression of 15-LOX-1 has been shown to increase the thickness of the intima-media in rat carotid arteries.[11]

Key Pro-inflammatory Signaling Pathways

The pro-inflammatory effects of 15-LOX-1 are often mediated through the activation of the transcription factor NF-κB.[2][12] This pathway is a central regulator of inflammatory gene expression.

The Anti-inflammatory and Pro-resolving Arm of 15-LOX-1

Paradoxically, 15-LOX-1 is also a key player in the resolution of inflammation.[13] This function is primarily mediated through the production of specialized pro-resolving mediators (SPMs), including lipoxins and resolvins.[1][14] These molecules actively terminate the inflammatory response and promote tissue repair.[1]

15-LOX-1 can produce the anti-inflammatory mediator lipoxin by acting on the intermediate 15S-HpETE, which is then further processed by 5-LOX in adjacent leukocytes.[1] This process also competitively inhibits the synthesis of pro-inflammatory leukotrienes.[1] Lipoxins are potent anti-inflammatory agents that inhibit neutrophil chemotaxis and adhesion.

Furthermore, 15-LOX-1 metabolites can activate the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor with potent anti-inflammatory properties.[1][15] Activation of PPARγ can suppress the expression of pro-inflammatory genes and enhance macrophage phagocytosis.[1][15] In the context of colorectal cancer, 15-LOX-1 has been characterized as a tumor suppressor, with its expression often being downregulated.[13][14] Re-expression of 15-LOX-1 in cancer cells can inhibit proliferation and restore apoptosis.[14] It suppresses colitis-associated colorectal cancer by inhibiting the TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways.[14]

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of 15-LOX-1 involve the generation of SPMs and the activation of anti-inflammatory transcription factors like PPARγ, leading to the suppression of pro-inflammatory pathways.

Quantitative Data Summary

| Parameter | Value | Cell/System | Condition | Reference |

| Inhibitor Activity | ||||

| 15-LOX Inhibitor (PD146176) | 10 µM | Human Lung Macrophages | LPS or IL-4/IL-13 stimulation | [16] |

| 15-LOX Inhibitor (ML351) | 10 µM | Human Lung Macrophages | LPS or IL-4/IL-13 stimulation | [16] |

| 12/15-LOX Inhibitor (ML351) | 50 mg/kg (i.p.) | Ischemia/Reperfusion Mouse Model | Post-occlusion | [17][18] |

| Metabolite Concentrations | ||||

| 15S-HETE (High Concentration) | 10–30 μM | Macrophages | Hypoxia | [1] |

| Stimuli Concentrations | ||||

| Lipopolysaccharide (LPS) | 10 ng·mL⁻¹ | Human Lung Macrophages | 24 h stimulation | [16] |

| Interleukin-4 (IL-4) | 10 ng·mL⁻¹ | Human Lung Macrophages | 24 h stimulation | [16] |

| Interleukin-13 (IL-13) | 50 ng·mL⁻¹ | Human Lung Macrophages | 24 h stimulation | [16] |

Detailed Experimental Protocols

Measurement of 15-LOX-1 Enzyme Activity

This protocol is adapted from a spectrophotometric assay used to measure the conversion of linoleic acid to its hydroperoxy derivative.[3][19]

Materials:

-

15-Lipoxygenase enzyme (e.g., from soybeans, as a proxy for mammalian enzyme)[19]

-

Linoleic acid (substrate)[19]

-

Borate buffer (0.2 M, pH 9.0)[19]

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors[19]

-

Quartz cuvettes[19]

-

Spectrophotometer capable of reading absorbance at 234 nm[19]

Procedure:

-

Prepare a substrate solution of 250 µM linoleic acid in borate buffer.[19]

-

Prepare the enzyme solution by dissolving 15-LOX in 0.2 M borate buffer to a desired concentration (e.g., 400 U/ml). Keep the enzyme solution on ice.[19]

-

For inhibitor studies, dissolve the test compound in DMSO.[19]

-

Set up the reaction in a quartz cuvette. For a control sample, mix the enzyme solution with an equal volume of borate buffer. For an inhibitor sample, pre-incubate the enzyme solution with the inhibitor solution for 5 minutes.[19]

-

Initiate the reaction by rapidly adding the substrate solution to the cuvette. The final concentration of the substrate will be 125 µM.[19]

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at 234 nm for 5 minutes at 30-second intervals.[19]

-

The rate of increase in absorbance at 234 nm corresponds to the formation of the conjugated diene in the product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), and is a measure of 15-LOX-1 activity.[3]

Western Blotting for 15-LOX-1 Detection in Cell Lysates

This protocol outlines a general workflow for detecting 15-LOX-1 protein levels in cell lysates.

Materials:

-

Cell lysates (e.g., from RAW 264.7 macrophages)[3]

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against 15-LOX-1

-

Secondary antibody conjugated to HRP

-

Loading control antibody (e.g., β-actin)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against 15-LOX-1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using software like ImageJ and normalize to the loading control (e.g., β-actin).[3]

Conclusion and Future Directions

15-Lipoxygenase-1 is a multifaceted enzyme with a complex and often contradictory role in inflammation. Its ability to produce both pro- and anti-inflammatory mediators makes it a challenging but potentially rewarding therapeutic target. A deeper understanding of the regulatory mechanisms that dictate the switch between its opposing functions is crucial. Future research should focus on identifying the specific cellular and microenvironmental cues that determine the metabolic output of 15-LOX-1. The development of selective modulators that can enhance its pro-resolving activities while inhibiting its pro-inflammatory effects holds significant promise for the treatment of a wide range of inflammatory diseases. This guide provides a foundational understanding of 15-LOX-1's dual nature, offering a framework for the continued exploration of this fascinating enzyme.

References

- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the role of 12/15-lipoxygenase in asthma: insights into mitochondrial dysfunction and therapeutic implications [explorationpub.com]

- 6. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Inflammation and immune regulation by 12/15-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. 15-Lipoxygenase-1 Is Involved in the Effects of Atorvastatin on Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 19. researchgate.net [researchgate.net]

15-Lipoxygenase-1: A Pivotal Player in the Pathogenesis of Human Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme catalyzing the dioxygenation of polyunsaturated fatty acids, has emerged as a critical modulator in a spectrum of human diseases. Its role is complex and often context-dependent, acting as both a promoter and suppressor of disease progression. This technical guide provides a comprehensive overview of the involvement of 15-LOX-1 in the pathogenesis of various human diseases, with a focus on its signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting 15-LOX-1.

15-LOX-1 in Human Diseases: A Dual Role

The functional impact of 15-LOX-1 is highly dependent on the cellular environment and the specific disease context. It metabolizes linoleic acid and arachidonic acid to produce bioactive lipid mediators, primarily 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), respectively. These metabolites can then influence a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.

Cancer

The role of 15-LOX-1 in cancer is particularly enigmatic, with reports suggesting both pro-tumorigenic and anti-tumorigenic functions.

-

Colorectal Cancer: In colorectal cancer, 15-LOX-1 is often downregulated, and its re-expression has been shown to suppress tumorigenesis.[1] This tumor-suppressive role is partly attributed to its ability to induce apoptosis and terminal differentiation of cancer cells.[2] In many cases, 15-LOX-1 expression is significantly higher in tumor tissue compared to adjacent normal tissue.[3]

-

Prostate Cancer: In contrast, in prostate cancer, higher expression of 15-LOX-1 has been associated with a higher Gleason score, suggesting a pro-tumorigenic role.[4] Overexpression of 15-LOX-1 in PC-3 prostate cancer cells led to a 10-fold increase in enzyme activity and enhanced tumorigenesis.[5] However, other studies have shown that 15-LOX-2, a related enzyme, is reduced in prostate adenocarcinoma.[6]

Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 has been implicated as a key player in the initiation of ferroptosis by contributing to the cellular pool of lipid hydroperoxides.[7]

Cardiovascular Diseases

In the context of cardiovascular diseases, 15-LOX-1 is involved in processes such as atherosclerosis and doxorubicin-induced cardiotoxicity.

-

Atherosclerosis: 15-LOX-1 and its product 13-HODE are found in atherosclerotic plaques.[8] 13(R)-HODE, a non-enzymatically formed isomer, is also present in these lesions.[9] The role of 15-LOX-1 in atherosclerosis is complex, with its metabolites potentially contributing to both pro- and anti-inflammatory responses within the plaque.

-

Doxorubicin-Induced Cardiotoxicity: The anticancer drug doxorubicin can cause cardiotoxicity, and studies have shown that doxorubicin induces the expression of LOX-1 (lectin-like oxidized low-density lipoprotein receptor-1) in cardiomyocytes in a concentration- and time-dependent manner, contributing to apoptosis.[10]

Neurodegenerative Diseases

Emerging evidence suggests a role for 12/15-lipoxygenase (the murine ortholog of human 15-LOX-1) in neurodegenerative diseases like Alzheimer's disease.

-

Alzheimer's Disease: Levels of 15-HETE have been found to be higher in the cerebrospinal fluid (CSF) of individuals with Alzheimer's disease (AD) and mild cognitive impairment (MCI) compared to those with subjective cognitive impairment (SCI).[11] This suggests a potential role for 15-LOX-1 in the neuroinflammatory processes associated with AD.

Quantitative Data on 15-LOX-1 in Human Diseases

The following tables summarize the quantitative data on the expression of 15-LOX-1 and the levels of its metabolites in various human diseases.

| Disease | Tissue/Fluid | Analyte | Change Compared to Control | Reference(s) |

| Colorectal Cancer | Tumor Tissue | 15-LOX-1 Protein | Significantly higher in 14 out of 18 cases compared to adjacent normal tissue. | [3][12] |

| Adenomas (FAP) | 15-LOX-1 Expression | Down-regulated in 87% (13 of 15) of patients compared with nonneoplastic epithelial mucosa. | [2] | |

| Prostate Cancer | PC-3 Cells (in vitro) | 15-LOX-1 Activity | 10-fold higher in 15-LOX-1 overexpressing cells. | [5] |

| PC-3 Cells (in vitro) | 3H-Thymidine Inc. | 4.0-fold increase in 15-LOX-1 overexpressing cells. | [5] | |

| Tumor Tissue | 15-LOX-2 mRNA | Significantly reduced in tumor versus benign tissue (average 5.3-fold higher in benign). | [13] | |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | 15-HETE | Higher in AD and MCI patients compared to SCI patients. | [11] |

| Atherosclerosis | Atherosclerotic Plaque | HODEs and HETEs | Levels are 20-40-fold higher than F2-isoprostanes. | [14] |

Table 1: 15-LOX-1 Expression and Metabolite Levels in Human Diseases. FAP: Familial Adenomatous Polyposis; HODEs: Hydroxyoctadecadienoic acids; HETEs: Hydroxyeicosatetraenoic acids.

| Inhibitor | Target Enzyme(s) | IC50 Value | Reference(s) |

| PD146176 | 15-LOX-1 | 3.81 µM | [15] |

| Compound 9c (i472) | 15-LOX-1 | 0.19 µM | [15] |

| Eleftheriadis-14d | 15-LOX-1 | 90 nM | [8] |

| Haydi-4b | 15-LOX-1 | 3.84 µM | [8] |

| 371 | 15-LOX-1 | 0.006 µM | [8] |

Table 2: IC50 Values of Selected 15-LOX-1 Inhibitors.

Signaling Pathways Involving 15-LOX-1

15-LOX-1 exerts its effects through various signaling pathways, which are often interconnected and cell-type specific.

15-LOX-1 and p53 Activation

In colorectal cancer cells, 15-LOX-1 can induce growth arrest through the phosphorylation and activation of the tumor suppressor p53. This activation appears to be independent of the enzymatic activity of 15-LOX-1. The proposed mechanism involves the binding of the 15-LOX-1 protein to DNA-dependent protein kinase (DNA-PK), leading to a 3.0-fold enhancement in DNA-PK's kinase activity and subsequent phosphorylation of p53 at Ser15.

15-LOX-1-mediated p53 activation pathway.

15-LOX-1 and PPARγ Signaling in Cancer

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in cancer. 15-LOX-1 and its metabolite 13-S-HODE can influence PPARγ activity. In colorectal cancer, 15-LOX-1 can activate PPARγ by downregulating PPARδ, which normally suppresses PPARγ activity. This modulation can lead to apoptosis of cancer cells.

15-LOX-1 modulation of PPAR signaling in cancer.

15-LOX-1 in Ferroptosis

15-LOX-1 contributes to the initiation of ferroptosis by oxidizing polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of lipid hydroperoxides (L-OOH). This process is iron-dependent and can be inhibited by ferroptosis suppressors.

Role of 15-LOX-1 in the initiation of ferroptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15-LOX-1.

15-Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the activity of 15-LOX-1 by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.[16][17]

Reagents:

-

Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.

-

Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol, then add 120 mL of borate buffer. Use fresh.

-

Enzyme Solution: Dissolve 15-LOX (e.g., from soybeans) in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL and keep on ice. Dilute to 400 U/mL for the assay.

Procedure:

-

Set up quartz cuvettes for blank and sample measurements.

-

Blank: Pipette 12.5 µL of DMSO and 487.5 µL of borate buffer into the blank cuvette.

-

Sample without inhibitor: Pipette 12.5 µL of DMSO and 487.5 µL of the diluted enzyme solution into the sample cuvettes.

-

Sample with inhibitor: Pipette 12.5 µL of the inhibitor solution (in DMSO) and 487.5 µL of the diluted enzyme solution into the sample cuvettes. Incubate for 5 minutes.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution to each sample cuvette.

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Calculate the rate of increase in absorbance to determine enzyme activity.

Workflow for 15-LOX-1 activity assay.

Western Blot Analysis for 15-LOX-1

This technique is used to detect and quantify the amount of 15-LOX-1 protein in a sample.[8][18]

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-LOX-1 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. mdpi.com [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Expression of 15-lipoxygenase-1 in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CSF protein ratios with enhanced potential to reflect Alzheimer's disease pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Lipoxygenase-2 (15-LOX-2) Is Expressed in Benign Prostatic Epithelium and Reduced in Prostate Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of novel biomarkers involved in doxorubicin-induced acute and chronic cardiotoxicity, respectively, by integrated bioinformatics [frontiersin.org]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxorubicin-induced expression of LOX-1 in H9c2 cardiac muscle cells and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal Fluid Profile of Lipid Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Fatty acid oxidation products in human atherosclerotic plaque: an analysis of clinical and histopathological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Temporal analysis of doxorubicin-induced cardiac toxicity and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Deletion of LOX-1 Protects against Heart Failure Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Colorectal 15-Lipoxygenase-1 as a Host Factor Determining the Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Colorectal Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALOX15 in Asthma Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the arachidonate 15-lipoxygenase (ALOX15) pathway and its intricate link to the pathogenesis of asthma. It covers the core signaling cascades, presents quantitative data from key studies, and details relevant experimental protocols to facilitate further research and drug development in this area.

ALOX15 Signaling Pathways in Asthma

ALOX15, an enzyme highly expressed in airway epithelial cells and eosinophils, plays a pivotal role in T2-high asthma.[1][2] Its expression is primarily induced by the type 2 cytokines, interleukin-4 (IL-4) and interleukin-13 (IL-13).[3][4] ALOX15 metabolizes polyunsaturated fatty acids, predominantly arachidonic acid (AA), to generate a variety of bioactive lipid mediators that contribute to airway inflammation, hyperresponsiveness, and remodeling.[5][6]

IL-4/IL-13-Mediated Upregulation of ALOX15

The canonical pathway for ALOX15 induction in asthma involves the binding of IL-4 and IL-13 to the IL-4 receptor alpha (IL-4Rα) on airway epithelial cells.[7][8] This engagement activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, specifically involving Jak2, Tyk2, and STAT1/3/5/6.[3][4] Phosphorylated STAT6 then translocates to the nucleus, where it binds to the ALOX15 gene promoter, driving its transcription.[9]

ALOX15-Mediated Pro-inflammatory Signaling

Once expressed, ALOX15 can exert its pro-inflammatory effects through multiple mechanisms. A key interaction is with phosphatidylethanolamine-binding protein 1 (PEBP1).[3] The binding of ALOX15 to PEBP1 initiates the activation of the mitogen-activated extracellular signal-regulated kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway.[3] This signaling cascade further amplifies the inflammatory response by promoting the expression of various pro-inflammatory genes.[10]

ALOX15 metabolizes arachidonic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid mediators.[4] These products contribute to eosinophilic inflammation, airway remodeling, and mucus hypersecretion.[5][10]

ALOX15 and Ferroptosis in Asthma

Recent evidence has implicated ALOX15 in the process of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, in asthma.[5][11] In the presence of high IL-13 levels, ALOX15 binds to PEBP1 on the cell membrane, leading to the oxygenation of phosphatidylethanolamine (PE) and subsequent membrane damage, a key step in ferroptosis.[1] This process is thought to contribute to the epithelial injury and barrier dysfunction observed in asthma.[12] The ALOX15-PEBP1 interaction enhances the generation of lipid hydroperoxides, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which are potent inducers of ferroptosis.[13]

Quantitative Data on ALOX15 in Asthma

The following tables summarize key quantitative findings from studies investigating the role of ALOX15 in asthma.

Table 1: ALOX15 Expression and Metabolite Levels in Asthma

| Analyte | Sample Type | Patient Group | Finding | Reference |

| ALOX15 mRNA | Sputum | Asthma | Positive correlation with FeNO (r=0.49, p<0.01) | [14] |

| ALOX15 mRNA | Sputum | Asthma | Negative correlation with FEV1 (r=-0.23, p=0.04) | [14] |

| 15-HETE | Bronchoalveolar Lavage Fluid (BALF) | Severe Asthma with Eosinophils | Highest levels compared to mild/moderate asthmatics and healthy controls | [15] |

| 15-HETE | Bronchoalveolar Lavage Fluid (BALF) | Asthma | Significantly higher than in normal individuals | [10] |

| 15-HETE | Exhaled Breath Condensate | Childhood Asthma (n=318) vs. Healthy Controls (n=97) | Significantly different levels, with severe asthmatics showing the lowest levels | [16] |

| 15-HETE | Bronchial Tissue | Asthma | Significantly higher amounts than in non-asthmatics | [17] |

Table 2: Effects of ALOX15 Inhibition/Knockdown

| Experimental Model | Intervention | Outcome | Reference |

| IL-13 stimulated BEAS-2b cells | ALOX15 siRNA | Lowest ALOX15 expression compared to controls | [14] |

| IL-13 stimulated human airway epithelial cells | ALOX15 siRNA | 34% increase in cAMP generation in response to isoproterenol | [18] |

| A549 cells | ALOX15 siRNA | Reduced levels of 15-HETE and downregulation of MIP-1α, RANTES, and IP-10 | [10] |

| HDM/LPS-stimulated 16HBE cells | ALOX15 knockdown | Markedly decreased ferroptosis | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of ALOX15 and asthma research.

In Vitro Model: IL-13 Stimulation and siRNA Knockdown of ALOX15 in Airway Epithelial Cells

This protocol describes the induction of ALOX15 expression in human bronchial epithelial cells (BEAS-2B) using IL-13 and subsequent gene knockdown using siRNA.

Materials:

-

BEAS-2B cells

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

Recombinant human IL-13

-

ALOX15-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

RNA extraction kit

-

qRT-PCR reagents and primers for ALOX15 and a housekeeping gene

Procedure:

-

Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 60-70% confluency.

-

IL-13 Stimulation: Treat cells with IL-13 (e.g., 10-50 ng/mL) for 24-48 hours to induce ALOX15 expression.[19][20]

-

siRNA Transfection:

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

-

Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).[21]

-

-

Gene Expression Analysis:

-

Extract total RNA from the cells.

-